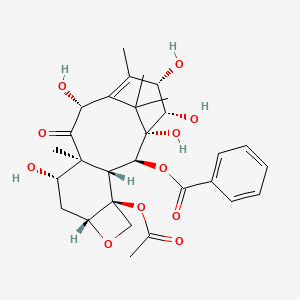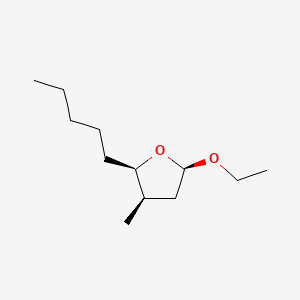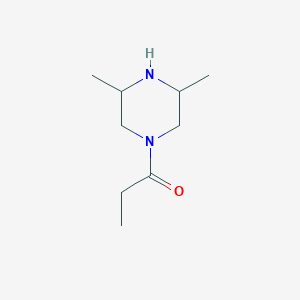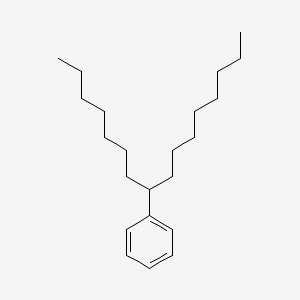
Hexadecane, 8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane, 8-phenyl- is an organic compound with the molecular formula C22H38. It is a derivative of hexadecane, where a phenyl group is attached to the eighth carbon atom of the hexadecane chain. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecane, 8-phenyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of hexadecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the 8-phenyl derivative.
Industrial Production Methods
In industrial settings, the production of hexadecane, 8-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity hexadecane, 8-phenyl-.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecane, 8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phenyl-substituted carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the phenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenyl-substituted carboxylic acids.
Reduction: Cyclohexyl-substituted hexadecane.
Substitution: Halogenated derivatives of hexadecane, 8-phenyl-.
Aplicaciones Científicas De Investigación
Hexadecane, 8-phenyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrophobic interactions and phase behavior of alkylbenzenes.
Biology: Investigated for its role in microbial degradation studies, particularly in understanding the biodegradation pathways of hydrophobic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants and surfactants, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexadecane, 8-phenyl- involves its interaction with hydrophobic environments. Its long alkyl chain and phenyl group allow it to integrate into lipid bilayers and other hydrophobic matrices, altering their physical properties. This compound can also act as a surfactant, reducing surface tension and facilitating the dispersion of hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: An alkane with the formula C18H38.
Dodecane: An alkane with the formula C12H26.
Uniqueness
Hexadecane, 8-phenyl- is unique due to the presence of the phenyl group at the eighth carbon position, which imparts distinct chemical and physical properties compared to other alkanes. This substitution enhances its hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
13419-23-3 |
|---|---|
Fórmula molecular |
C22H38 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
hexadecan-8-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3 |
Clave InChI |
LGXUGHSDZLQGOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
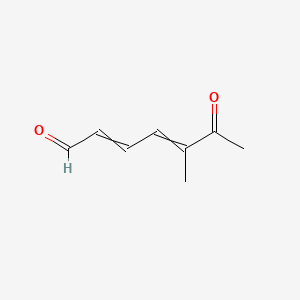
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
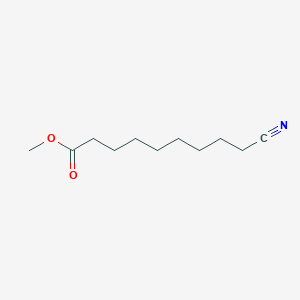
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
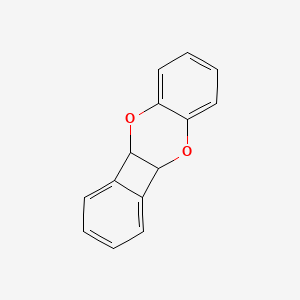
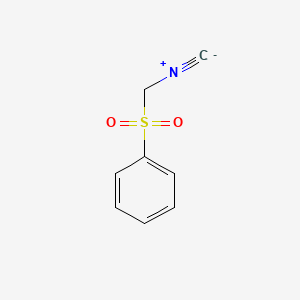
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
